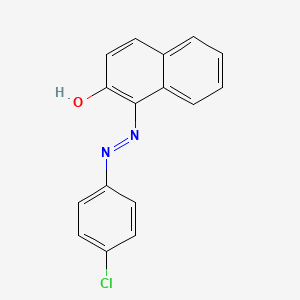

2-Naphthol, 1-(p-chlorophenylazo)-

Description

Classical Diazotization and Azo Coupling Protocols

The synthesis is characterized by the initial formation of a diazonium salt from a suitable precursor, which then acts as an electrophile in the subsequent coupling step. numberanalytics.comwikipedia.org

The synthesis commences with the diazotization of para-chloroaniline. rsc.org This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). byjus.comchemicalnote.comwikipedia.org The reaction is conducted at low temperatures, generally between 0-5°C, to ensure the stability of the resulting diazonium salt. chemicalnote.comwikipedia.org

The mechanism of diazotization proceeds through several steps. First, nitrous acid is protonated by the strong acid, followed by the loss of a water molecule to form the highly reactive nitrosonium ion (NO⁺). chemicalnote.com The lone pair of electrons on the nitrogen atom of the para-chloroaniline then attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate after deprotonation. byjus.com Subsequent protonation of the oxygen atom of the nitroso group, followed by the elimination of a water molecule, generates the p-chlorobenzenediazonium ion. byjus.com

Table 1: Reactants and Conditions for the Diazotization of para-Chloroaniline

| Reactant/Condition | Purpose |

| para-Chloroaniline | Primary aromatic amine precursor. rsc.org |

| Sodium Nitrite (NaNO₂) | Source of nitrous acid in situ. chemicalnote.com |

| Hydrochloric Acid (HCl) | Provides the acidic medium and facilitates the formation of the nitrosonium ion. chemicalnote.com |

| Low Temperature (0-5°C) | Stabilizes the diazonium salt and prevents its decomposition. wikipedia.org |

The p-chlorobenzenediazonium salt, being an electrophile, is then reacted with 2-naphthol (B1666908), the coupling component. numberanalytics.comwikipedia.orgchemguide.co.uk 2-naphthol is an activated aromatic compound, rich in electrons, making it susceptible to electrophilic attack. numberanalytics.com The reaction is typically carried out in an alkaline medium, which is achieved by dissolving 2-naphthol in a sodium hydroxide (B78521) solution. chemguide.co.uk This deprotonates the hydroxyl group of 2-naphthol to form the more nucleophilic naphthoxide ion, which enhances the rate of the coupling reaction. youtube.comquora.com

The p-chlorobenzenediazonium ion then attacks the electron-rich carbon at the 1-position (alpha-position) of the 2-naphthoxide ion. chemguide.co.uktestbook.com This position is favored due to electronic and steric factors. The attack results in the formation of the final product, 2-Naphthol, 1-(p-chlorophenylazo)-, which often precipitates from the reaction mixture as a colored solid. chemguide.co.uk

The yield and purity of the synthesized 2-Naphthol, 1-(p-chlorophenylazo)- are contingent upon several reaction parameters. Careful control of these factors is crucial for an efficient synthesis. sinoshiny.com

Key parameters for optimization include:

Temperature: Maintaining a low temperature (0-5°C) throughout the diazotization and coupling steps is critical to prevent the decomposition of the diazonium salt and minimize side reactions. wikipedia.orgsinoshiny.com

pH: The pH of the reaction medium is a significant factor. Diazotization is carried out in a strongly acidic medium, while the coupling reaction with 2-naphthol is favored under alkaline conditions to activate the coupling component. youtube.comquora.com

Stoichiometry of Reactants: The molar ratios of the reactants, particularly the amine, sodium nitrite, and 2-naphthol, must be carefully controlled to ensure complete reaction and avoid the presence of unreacted starting materials in the final product.

Rate of Addition: The slow, dropwise addition of the diazonium salt solution to the 2-naphthol solution is recommended to control the reaction rate and prevent localized overheating. cuhk.edu.hk

Purity of Reagents: The use of pure starting materials is essential for obtaining a high-purity product and minimizing the formation of impurities. sinoshiny.com

Table 2: Influence of Reaction Conditions on Azo Coupling

| Parameter | Effect on Reaction |

| Temperature | Higher temperatures can lead to decomposition of the diazonium salt and reduced yield. sinoshiny.com |

| pH | Alkaline pH increases the nucleophilicity of 2-naphthol, accelerating the coupling reaction. quora.com |

| Solvent | The choice of solvent can influence the solubility of reactants and the reaction rate. sinoshiny.com |

| Stirring | Efficient stirring ensures proper mixing of reactants and uniform reaction conditions. cuhk.edu.hk |

Mechanistic Pathways of Azo Coupling Reactions

The formation of the azo bridge in 2-Naphthol, 1-(p-chlorophenylazo)- is a classic example of an electrophilic aromatic substitution reaction. numberanalytics.comresearchgate.net

The azo coupling reaction is classified as an electrophilic aromatic substitution (SEAr) reaction. researchgate.net In this mechanism, the p-chlorobenzenediazonium ion acts as the electrophile (E⁺), and the electron-rich aromatic ring of 2-naphthol serves as the nucleophile. numberanalytics.comwikipedia.org The diazonium ion, although a relatively weak electrophile, is sufficiently reactive to attack the highly activated naphthol ring system. quora.com The reaction proceeds via the formation of a sigma complex, also known as an arenium ion, as an intermediate. numberanalytics.com This intermediate is resonance-stabilized. The final step involves the loss of a proton (H⁺) from the sigma complex to restore the aromaticity of the naphthalene (B1677914) ring, resulting in the formation of the stable azo compound. numberanalytics.com

The key intermediate in the azo coupling reaction is the sigma complex or arenium ion. numberanalytics.com The positive charge in this intermediate is delocalized over the aromatic ring through resonance, which contributes to its stability. numberanalytics.com

The diazonium ion itself is stabilized by resonance, with the positive charge being distributed between the two nitrogen atoms. libretexts.org This delocalization is crucial for the existence of diazonium salts as relatively stable species at low temperatures. libretexts.org The extended conjugated system of the final azo product, which includes both aromatic rings and the azo group (-N=N-), is responsible for its characteristic color. chemguide.co.uk

Structure

2D Structure

3D Structure

Properties

CAS No. |

10149-93-6 |

|---|---|

Molecular Formula |

C16H11ClN2O |

Molecular Weight |

282.72 g/mol |

IUPAC Name |

1-[(4-chlorophenyl)diazenyl]naphthalen-2-ol |

InChI |

InChI=1S/C16H11ClN2O/c17-12-6-8-13(9-7-12)18-19-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,20H |

InChI Key |

YDEBPHALQZHQLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanism Elucidation

Mechanistic Pathways of Azo Coupling Reactions

Influence of Reaction Conditions on Product Formation and Side Reactions

The synthesis of 2-Naphthol (B1666908), 1-(p-chlorophenylazo)-, a typical azo dye, is highly sensitive to reaction conditions. The traditional method involves a two-step process: the diazotization of an aromatic amine, in this case, p-chloroaniline, followed by an azo coupling reaction with 2-naphthol. Precise control over parameters such as temperature, pH, and reactant concentration is critical to maximize the yield of the desired product and minimize the formation of unwanted side products.

Temperature: The diazotization step, where p-chloroaniline reacts with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid), is an exothermic reaction. Maintaining a low temperature, generally between 0-5°C, is paramount. ijpsjournal.comresearchgate.net If the temperature rises above this range, the diazonium salt intermediate becomes unstable and prone to decomposition. A primary side reaction is the reaction of the diazonium salt with water to form 4-chlorophenol, which can then couple with the remaining diazonium salt to produce other colored impurities. This decomposition not only reduces the yield of the target azo dye but also complicates the purification process.

pH: The pH of the reaction medium plays a crucial role in the subsequent coupling step. The coupling of the p-chlorobenzenediazonium ion with 2-naphthol is an electrophilic aromatic substitution reaction. The reaction rate is significantly influenced by the nucleophilicity of the coupling component, 2-naphthol.

Acidic Conditions (pH < 6): In a strongly acidic medium, the concentration of the highly reactive phenoxide/naphthoxide ion is negligible. The hydroxyl group of 2-naphthol is a moderately activating group, but the reaction proceeds slowly.

Alkaline Conditions (pH > 7.5): In an alkaline environment, 2-naphthol is deprotonated to form the much more nucleophilic 2-naphthoxide ion. This significantly increases the electron density of the aromatic ring system, making it more susceptible to electrophilic attack by the diazonium ion and accelerating the coupling reaction. unb.ca Therefore, the coupling is typically carried out under mild alkaline conditions to ensure a high reaction rate and yield.

However, excessively high pH must be avoided as it can lead to the formation of the inactive and stable sodium phenyldiazoate from the diazonium salt.

Positional Selectivity (Regioselectivity): The hydroxyl (-OH) group of 2-naphthol is an activating, ortho-, para-directing group. In the case of 2-naphthol, the electrophilic attack by the diazonium ion occurs preferentially at the C1 position (ortho to the hydroxyl group). researchgate.netresearchgate.net This is because the carbocation intermediate formed during the attack at this position is more stabilized by resonance, with one of the resonance structures keeping the aromaticity of the adjacent benzene (B151609) ring intact. Attack at other positions would lead to less stable intermediates, making the formation of 1-(p-chlorophenylazo)-2-naphthol the kinetically and thermodynamically favored product.

Advanced and Green Synthetic Strategies

In response to the growing need for environmentally benign chemical processes, research has focused on developing advanced and green synthetic routes for azo dyes like 2-Naphthol, 1-(p-chlorophenylazo)-. These methods aim to reduce or eliminate the use of hazardous solvents, corrosive acids, and high energy consumption associated with traditional methods.

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemistry, which utilizes mechanical energy from methods like grinding or ball milling to induce chemical reactions, has emerged as a powerful green chemistry tool. rsc.orgnih.gov This solvent-free approach offers significant advantages, including reduced waste, lower energy consumption, and often, faster reaction times and higher yields. rsc.org

In the context of azo dye synthesis, mechanochemical methods typically involve grinding the aromatic amine, a solid acid catalyst, and sodium nitrite in a mortar and pestle or a ball mill. rsc.orgrsc.org This process generates the stable diazonium salt in a solid state. Subsequently, the coupling component, such as 2-naphthol, is added to the mixture and grinding is continued, leading to the formation of the final azo dye. This one-pot, solvent-free procedure circumvents the need for large volumes of aqueous acid and organic solvents, simplifying the work-up process to a simple filtration and washing. rsc.org An alternative mechanochemical approach uses stable aryltriazenes as surrogates for the often-unstable diazonium salts, which react with phenolic compounds under ball-milling conditions without the need for any catalyst or promoter. rsc.org

Application of Nanocatalysts in Sustainable Synthesis (e.g., Nano BF3·SiO2, Nano-γ-Al2O3/Ti(IV))

The use of heterogeneous solid acid nanocatalysts represents another significant advancement in the green synthesis of azo dyes. These catalysts offer high surface area, enhanced reactivity, and the key advantage of being easily separable and reusable, which reduces waste and cost.

Nano BF3·SiO2: Silica-supported boron trifluoride (BF3·SiO2) in its nano-structural form has proven to be a highly efficient and reusable solid acid catalyst for the synthesis of azo dyes under solvent-free, room temperature conditions. tandfonline.comresearchgate.net The process involves grinding an aromatic amine (like p-chloroaniline), sodium nitrite, and nano BF3·SiO2 to form a stable aryl diazonium salt supported on the nanocatalyst. researchgate.net This solid salt can then be coupled with 2-naphthol, also by grinding, to produce the desired azo dye in high yields and short reaction times. growingscience.com This method avoids the use of corrosive mineral acids and the need for low-temperature conditions, as the diazonium salts formed on the nano-support are remarkably stable at room temperature. researchgate.net

Nano-γ-Al2O3/Ti(IV): Another effective nanocatalyst is titanium(IV) supported on nano-gamma-alumina (Nano-γ-Al2O3/Ti(IV)). This solid acid reagent facilitates the coupling reaction of aryl diazonium salts with 2-naphthol under solvent-free grinding conditions. researchgate.net The synthesis involves grinding the aromatic amine, sodium nitrite, and the Nano-γ-Al2O3/Ti(IV) catalyst to form the diazonium salt, followed by the addition and continued grinding with 2-naphthol. The catalyst acts as a powerful Lewis acid, promoting the reaction efficiently. The final product is easily isolated by dissolving it in a solvent like acetone, filtering off the solid catalyst for reuse, and precipitating the pure dye by adding water.

Comparative Analysis of Traditional versus Green Synthesis Efficiency

Green synthetic strategies offer marked improvements over traditional methods for producing 2-Naphthol, 1-(p-chlorophenylazo)- and related azo dyes. The primary advantages lie in enhanced efficiency, operational simplicity, and a significantly reduced environmental footprint.

The table below provides a comparative analysis of these methodologies.

| Parameter | Traditional Synthesis | Green Synthesis (Mechanochemical/Nanocatalytic) |

| Solvent | Requires large volumes of water and mineral acids. | Often solvent-free (grinding) or uses minimal green solvents. rsc.orgrsc.org |

| Temperature | Diazotization requires strict low-temperature control (0-5°C). ijpsjournal.com | Typically performed at room temperature. tandfonline.comgrowingscience.com |

| Catalyst | Uses stoichiometric amounts of corrosive liquid acids (e.g., HCl). | Uses small quantities of reusable solid acid nanocatalysts. researchgate.netresearchgate.net |

| Reaction Time | Generally longer, including cooling and slow addition steps. | Significantly shorter, often completed in minutes. growingscience.com |

| Yield | Often moderate to good, but can be lowered by side reactions. | Generally high to excellent yields. researchgate.net |

| Work-up | Involves neutralization and often extensive purification. | Simple filtration to remove the catalyst and washing. |

| Safety/Stability | Diazonium salts are unstable and potentially explosive in solution. | Solid-supported diazonium salts show enhanced stability. researchgate.netresearchgate.net |

| Environmental Impact | Generates significant acidic and organic aqueous waste. | Minimal waste generation, aligns with green chemistry principles. rsc.org |

Comprehensive Spectroscopic Characterization and Advanced Analytical Techniques

The structural and electronic properties of 2-Naphthol (B1666908), 1-(p-chlorophenylazo)-, a notable azo dye, have been extensively investigated using a variety of spectroscopic methods. These techniques provide a detailed understanding of the molecule's electronic transitions, vibrational modes, and the subtle interplay of structural and environmental factors that dictate its characteristics.

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with basis sets like B3LYP/6-31G*, are instrumental in determining the optimized molecular geometry of 2-Naphthol (B1666908), 1-(p-chlorophenylazo)-. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of the molecule. For instance, a related study on 1-(4-methylphenylazo)-2-naphthol utilized DFT/B3LYP calculations for full geometry optimization. scirp.org Such studies reveal a generally planar conformation for the azo-naphthol system, which is crucial for its chromatic properties. The planarity is often influenced by the presence of intramolecular hydrogen bonds.

Table 1: Representative Calculated Geometrical Parameters for an Azo-Naphthol System

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O | ~1.35 Å |

| Bond Length | N=N | ~1.25 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Angle | C-N=N | ~113° |

| Dihedral Angle | Phenyl-Azo-Naphthyl | ~0-10° |

Note: These are representative values based on similar structures and may vary for the specific compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the molecule's kinetic stability and polarizability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation. nih.gov

For 2-Naphthol, 1-(p-chlorophenylazo)-, the HOMO is typically localized on the electron-rich naphthol ring and the azo bridge, while the LUMO is distributed over the azo group and the chlorophenyl ring. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, various reactivity indices can be derived, as shown in the table below.

Table 2: Key Reactivity Indices Derived from HOMO-LUMO Energies

| Reactivity Index | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For 2-Naphthol, 1-(p-chlorophenylazo)-, the MEP map would typically show:

Negative potential (red/yellow): Regions around the oxygen atom of the hydroxyl group and the nitrogen atoms of the azo group, indicating these are prime sites for electrophilic attack.

Positive potential (blue): Regions around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack.

Neutral potential (green): Regions over the aromatic rings.

This visual representation of charge distribution complements the analysis of frontier orbitals in predicting the molecule's reactivity and intermolecular interactions.

Computational Studies of Intramolecular Interactions (e.g., Hydrogen Bonding, Non-covalent Interactions)

The structure and properties of 2-Naphthol, 1-(p-chlorophenylazo)- are significantly influenced by intramolecular interactions, most notably hydrogen bonding. An intramolecular hydrogen bond is expected to form between the hydroxyl group's hydrogen atom and one of the nitrogen atoms of the azo group (O-H···N).

Computational methods like Natural Bond Orbital (NBO) analysis can be employed to characterize and quantify these interactions. nih.gov NBO analysis provides information about the delocalization of electron density from a filled lone pair orbital of the hydrogen bond acceptor (the nitrogen atom) to the antibonding orbital of the donor bond (the O-H bond). The stabilization energy (E(2)) associated with this interaction is a measure of the hydrogen bond strength.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can also be used to predict spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Furthermore, the vibrational frequencies of the molecule can be calculated using DFT. These calculated frequencies, after appropriate scaling, can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to aid in the assignment of vibrational modes.

Coordination Chemistry: Ligand Properties and Metal Complex Formation

Chelation Behavior and Ligand Field Properties

The ligand 2-Naphthol (B1666908), 1-(p-chlorophenylazo)- typically acts as a bidentate or tridentate ligand. jetir.org It coordinates with metal ions through the nitrogen atom of the azomethine group and the oxygen atom of the phenolic group. jetir.org This chelation forms a stable ring structure with the metal ion.

The nature of the metal-ligand bond and the resulting geometry of the complex are influenced by the ligand field properties. The ligand field strength affects the electronic configuration of the metal ion, which can be observed through magnetic susceptibility measurements and electronic spectroscopy. For instance, replacing weaker field ligands like tetrahydrofuran (B95107) with stronger field ligands such as pyridine (B92270) can alter the ground spin state of the complex. harvard.edu

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 2-Naphthol, 1-(p-chlorophenylazo)- generally involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. jetir.org The resulting complexes are often colored, non-hygroscopic solids. researchgate.net

Complexes of this ligand with divalent metal ions such as Cobalt(II), Nickel(II), and Copper(II) have been synthesized and studied. jetir.org These complexes are typically of the type ML₂, where M is the metal ion and L is the ligand. jetir.org The geometry of these complexes varies depending on the metal ion; for example, Co(II) and Ni(II) complexes often exhibit octahedral geometry, while Cu(II) complexes may adopt a square planar or distorted octahedral geometry. jetir.orgrsc.org The synthesis usually involves mixing an alcoholic solution of the ligand with an aqueous solution of the metal salt in a specific stoichiometric ratio. jetir.org

Table 1: Geometries of Divalent Metal Complexes

| Metal Ion | Typical Geometry | Reference |

|---|---|---|

| Co(II) | Octahedral | jetir.org |

| Ni(II) | Octahedral | jetir.org |

| Cu(II) | Square Planar / Distorted Octahedral | jetir.orgrsc.org |

The synthesis of complexes with monovalent ions like Copper(I) and Rhenium(I), and with lanthanide ions such as Praseodymium, Gadolinium, Samarium, and Terbium has also been explored. Lanthanide complexes are often synthesized through salt metathesis reactions. rsc.orgresearchgate.net These complexes can exhibit interesting luminescent properties. rsc.orgresearchgate.netresearchgate.net For example, samarium complexes can show narrow, well-resolved bands corresponding to f-f transitions. rsc.orgresearchgate.net

Structural Elucidation of Coordination Compounds

The structures of these coordination compounds are determined using a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic methods are essential for characterizing these metal complexes. fiveable.me

Infrared (IR) Spectroscopy: IR spectra provide information about the coordination of the ligand to the metal ion. nih.gov A shift in the vibrational frequencies of the C=N and O-H groups in the complex compared to the free ligand indicates their involvement in bonding. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra reveal the electronic transitions within the complex. fiveable.meresearchgate.net These spectra help in determining the geometry of the complex and understanding its electronic properties. nih.gov The absorption bands can be attributed to π-π* transitions in the ligand and d-d transitions in the metal ion. fiveable.me

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes, particularly for diamagnetic complexes. nih.gov Changes in the chemical shifts of the protons and carbons near the coordination sites provide evidence of complex formation. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. nih.gov

Table 2: Key Spectroscopic Data for Characterization

| Technique | Information Obtained | Reference |

|---|---|---|

| IR Spectroscopy | Identifies functional groups involved in coordination. | nih.gov |

| UV-Vis Spectroscopy | Investigates electronic transitions and geometry. | fiveable.meresearchgate.net |

| NMR Spectroscopy | Confirms complex formation through chemical shifts. | nih.gov |

| Mass Spectrometry | Determines molecular weight and composition. | nih.gov |

Mentioned Compounds

Magnetic Susceptibility Measurements for Electronic Configuration

Magnetic susceptibility measurements are a fundamental tool for determining the electronic configuration of transition metal complexes. This technique provides insight into the number of unpaired electrons in the d-orbitals of the metal center, which in turn helps to elucidate the geometry and bonding within the complex. For instance, paramagnetic complexes, which possess unpaired electrons, are attracted to a magnetic field, and the magnitude of this attraction is related to the number of unpaired electrons. In contrast, diamagnetic complexes, with all electrons paired, are weakly repelled by a magnetic field.

Information regarding the magnetic moments of metal complexes with 2-Naphthol, 1-(p-chlorophenylazo)- is not available in the reviewed literature. Such data would be essential for determining whether the complexes are high-spin or low-spin and for understanding the nature of the metal-ligand interactions.

Advanced Applications and Materials Science Perspectives

Development of Functional Dyes and Pigments with Enhanced Properties

The inherent characteristics of 2-Naphthol (B1666908), 1-(p-chlorophenylazo)- make it a valuable platform for creating dyes and pigments with superior performance. Researchers are actively investigating methods to enhance its stability and apply it in innovative textile dyeing processes.

Investigation of Color Fastness and Stability

The light fastness of azo dyes can be influenced by the specific chemical groups attached to the aromatic rings. For instance, the presence and position of a nitro group can affect the light fastness of related compounds.

Table 1: Fastness Properties of a Related Azo Dye on Various Fabrics conscientiabeam.com

| Fabric | Washing Fastness | Rubbing Fastness | Light Fastness |

|---|---|---|---|

| Cotton | Excellent | Excellent | Excellent |

| Silk | Good | Good | Excellent |

KEY: 5= Excellent, 4 = good, 3 = fair, 2 = poor, 1 = very poor. conscientiabeam.com

Application in Advanced Textile Dyeing and Coloration Technologies

The application of 2-Naphthol, 1-(p-chlorophenylazo)- and related azo dyes in textiles is well-established. ontosight.ai These dyes are part of the azoic or naphthol dyeing process, where the insoluble dye molecule is synthesized directly on the fiber. textilelearner.net This in-situ formation contributes to the dye's good fastness properties. textilelearner.net The process involves impregnating the fabric with a naphthol component, followed by treatment with a diazotized amine to form the final colored compound. textilelearner.net

Advanced coloration technologies are leveraging the properties of such dyes to improve efficiency and performance. advancedcoloration.comadvancedcoloration.com Micro-pigment technology, for example, allows for better penetration and sealing of the color within the hair shaft in cosmetic applications, resulting in longer-lasting color and improved hair condition. advancedcoloration.com While not a direct application of 2-Naphthol, 1-(p-chlorophenylazo)-, this illustrates the trend towards using advanced formulation and application techniques to enhance the performance of traditional dye chemistries. In the textile industry, azoic combinations are valued for producing deep orange, red, and scarlet shades with excellent light and washing fastness. textilelearner.net

Role in Polymer Science and Engineering

The incorporation of dyes and pigments like 2-Naphthol, 1-(p-chlorophenylazo)- into polymers is a key strategy for developing materials with enhanced functionalities. These additions can influence the thermal and electrical properties of the polymer matrix and enable the creation of novel hybrid materials.

Incorporation into Polymeric Matrices for Property Enhancement

The addition of pigments to polymers can significantly alter their properties. For instance, incorporating pigments can affect the thermal reactions of an epoxy resin system. researchgate.net Studies have shown that the presence of pigments can lengthen the curing time of epoxy resins. researchgate.net

Fabrication of Hybrid Materials

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level, offer a pathway to materials with novel and enhanced properties. nih.gov The synthesis of such materials often involves methods like simultaneous precipitation of components from a solution. nih.gov

Organic molecules like 1-(2-pyridylazo)-2-naphthol (B213148) (PAN), a related azo dye, have been used to create hierarchical architectures such as microfibers and microrods through self-assembly processes, sometimes assisted by block copolymers. scirp.org These structures can exhibit interesting optical properties, such as aggregation-induced emission enhancement, making them potentially useful for optoelectronic microdevices. scirp.org The fabrication of such organized structures demonstrates the potential for 2-Naphthol, 1-(p-chlorophenylazo)- to be used as a building block in the bottom-up construction of functional hybrid materials.

Advanced Analytical Reagents and Sensing Technologies

Azo dyes, due to their ability to form colored chelates with metal ions, have a long history of use as analytical reagents. Pyridylazonaphthols (PANs) and pyridylazophenols (PAPs) are well-known terdentate ligands used in the spectroscopic determination of various transition metals. rsc.org For instance, 1-(2-Pyridylazo)-2-naphthol serves as an indicator for transition metals. scbt.com

The synthesis of various azo dyes and their subsequent characterization using techniques like UV-vis, IR, and NMR spectroscopy are crucial for developing new analytical methods. repec.org While specific applications of 2-Naphthol, 1-(p-chlorophenylazo)- as an analytical reagent are not extensively documented in the provided search results, its structural similarity to known analytical reagents suggests potential in this area. The development of sensors and biosensors is another area where the optical properties of such compounds could be exploited. ontosight.ai

Chelatometric Applications for Metal Ion Detection and Separation

Azo dyes are well-known for their ability to form colored complexes with metal ions, a property that is fundamental to their use as indicators in chelatometric titrations and as reagents for the separation and preconcentration of metal ions. The chelation typically involves the azo group's nitrogen atoms and the oxygen atom of the hydroxyl group. While the related compound, 1-(2-pyridylazo)-2-naphthol (PAN), is a widely used metallochromic indicator and spectrophotometric reagent for numerous transition metals, specific studies detailing the use of 2-Naphthol, 1-(p-chlorophenylazo)- in similar applications are not extensively documented. calpaclab.comcymitquimica.comkoreascience.krsigmaaldrich.comsigmaaldrich.com

The potential for 2-Naphthol, 1-(p-chlorophenylazo)- to act as a chelatometric agent is suggested by research on similar azo-naphthol compounds. For instance, studies on derivatives like 1-(2-hydroxyl-4-nitrophenylazo)-2-naphthol have shown the formation of stable complexes with metal ions such as Co(II), Fe(III), Cu(II), and Zn(II). researchgate.net The synthesis of these complexes is often carried out in an alcoholic medium, and their formation is confirmed through various spectroscopic and chromatographic techniques. researchgate.net It is plausible that 2-Naphthol, 1-(p-chlorophenylazo)- would exhibit similar reactivity towards metal ions, forming distinctively colored chelates that could be exploited for qualitative detection or quantitative analysis. However, without specific experimental data on complex formation constants, stoichiometry, and optimal conditions for titration, its practical utility as a chelatometric indicator remains largely theoretical.

Development of Colorimetric and Spectrophotometric Assays

The development of colorimetric and spectrophotometric assays for the detection of various analytes, particularly metal ions, is a significant area of analytical chemistry. Azo dyes are prime candidates for such applications due to the intense color that arises from the delocalized pi-electron system of the azo-benzene and naphthalene (B1677914) rings. The color of these compounds can be modulated upon complexation with a metal ion, leading to a visually or spectrophotometrically detectable signal.

While there is a wealth of information on the use of PAN and its sulfonated derivatives in spectrophotometric methods for metal ion determination, similar detailed assays for 2-Naphthol, 1-(p-chlorophenylazo)- are not readily found in the literature. researchgate.netresearchgate.netresearchgate.netjlu.edu.cn The principles, however, would be the same. A solution of 2-Naphthol, 1-(p-chlorophenylazo)- would be expected to have a characteristic absorption spectrum in the visible range. Upon the addition of a target metal ion, the formation of a metal-ligand complex would likely cause a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax), or a significant change in the molar absorptivity.

For a quantitative assay, a calibration curve would be constructed by plotting the absorbance at the λmax of the complex against a series of known concentrations of the metal ion, following Beer-Lambert law. The selectivity of such an assay would depend on the differential response of the reagent to various metal ions and could potentially be tuned by adjusting the pH and using masking agents. Research on a fluorescent chemosensor based on a simple naphthol derivative for the detection of Zn(II) ions highlights the potential of this class of compounds in developing sensitive and selective analytical methods. nih.gov

Fabrication of Ion Sensors and Optical Data Processing Materials

The properties of 2-Naphthol, 1-(p-chlorophenylazo)- also suggest its potential use in the fabrication of ion sensors and materials for optical data processing. The change in the optical properties of the dye upon interaction with ions can be harnessed to create sensing platforms. For instance, the dye could be immobilized on a solid support, such as a polymer film or a sol-gel matrix, to create an optical sensor or "optode." Such sensors have been developed using related compounds like 1-(2-pyridylazo)-2-naphthol for the determination of pH and metal ions. researchgate.net

In a typical optical ion sensor, the interaction of the target ion with the immobilized indicator dye leads to a change in absorbance or fluorescence, which can be measured using a fiber optic system. The response of the sensor would be dependent on the concentration of the analyte. The reversibility and stability of the dye-ion interaction are critical factors for the development of a reusable sensor.

Biological Activity: Mechanistic Insights and Biochemical Interactions

Enzymatic Inhibition Studies and Kinetic Analysis

Comprehensive research on the inhibitory effects of 2-Naphthol (B1666908), 1-(p-chlorophenylazo)- against key enzymes such as acetylcholinesterase and carbonic anhydrases is not extensively available in publicly accessible scientific literature.

Interaction with Acetylcholinesterase and Carbonic Anhydrases

Specific studies detailing the direct interaction and kinetic analysis of 2-Naphthol, 1-(p-chlorophenylazo)- with acetylcholinesterase and carbonic anhydrase isoforms are not found in the reviewed scientific literature. Therefore, no data on its potential to inhibit these enzymes can be presented.

Elucidation of Inhibition Mechanisms

In the absence of primary studies on the enzymatic inhibition properties of 2-Naphthol, 1-(p-chlorophenylazo)-, the mechanisms of such potential inhibitions remain unelucidated.

Molecular Binding Interactions with Proteins and Other Biomolecules

The investigation of how 2-Naphthol, 1-(p-chlorophenylazo)- binds to proteins and other biomolecules is a crucial area of study for understanding its biological effects. However, specific data from such studies are not widely reported.

Fluorescence Spectroscopy for Binding Affinity Determination

There is a notable lack of published research utilizing fluorescence spectroscopy to ascertain the binding affinity of 2-Naphthol, 1-(p-chlorophenylazo)- with proteins or other biomolecules. This technique, which is instrumental in quantifying binding constants and the number of binding sites, has not been applied to this specific compound in available studies.

Structural Insights into Ligand-Biomolecule Interactions

Detailed structural information, such as that obtained from X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which would provide insights into the binding mode and specific interactions of 2-Naphthol, 1-(p-chlorophenylazo)- with biological macromolecules, is not available in the current body of scientific literature.

In Vitro Antimicrobial Efficacy Investigations

The potential of azo dyes as antimicrobial agents has prompted investigations into their efficacy. However, for 2-Naphthol, 1-(p-chlorophenylazo)-, the available evidence points towards a lack of significant antimicrobial activity.

In a study evaluating the antimicrobial effects of various naphtholic and phenolic azo dyes, the compound (E)-1-((4-chlorophenyl)diazenyl)naphthalen-2-ol, coded as A2, was tested against a panel of seven microbial species. This panel included Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis, Salmonella typhi, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. The findings from this research indicated that the compound exhibited no antimicrobial effect against any of the tested microorganisms.

While other related azo compounds have demonstrated varying degrees of antimicrobial activity, the specific structural configuration of 2-Naphthol, 1-(p-chlorophenylazo)- does not appear to confer biocidal properties under the reported experimental conditions.

Assessment against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

Research conducted on the analogous compound 1-(1-Phenylazo)-2-naphthol has demonstrated inhibitory effects against the Gram-positive bacterium Staphylococcus aureus. In one study, the raw, undiluted compound showed a zone of inhibition of 0.4 mm. repec.org At a concentration of 200 μg/mL, the zone of inhibition was measured at 0.1 mm. repec.org This suggests a modest level of antibacterial activity against this particular strain.

Evaluation against Gram-Negative Bacterial Strains (e.g., Escherichia coli)

Similarly, the activity of 1-(1-Phenylazo)-2-naphthol was evaluated against the Gram-negative bacterium Escherichia coli. The raw compound produced an inhibition zone of 0.4 mm, which increased to 0.2 mm at a concentration of 200 μg/mL. repec.org These findings indicate that the compound possesses some capacity to inhibit the growth of E. coli.

| Bacterial Strain | Compound | Concentration | Zone of Inhibition (mm) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | 1-(1-Phenylazo)-2-naphthol | Raw Sample | 0.4 | repec.org |

| Staphylococcus aureus | 1-(1-Phenylazo)-2-naphthol | 200 µg/mL | 0.1 | repec.org |

| Escherichia coli | 1-(1-Phenylazo)-2-naphthol | Raw Sample | 0.4 | repec.org |

| Escherichia coli | 1-(1-Phenylazo)-2-naphthol | 200 µg/mL | 0.2 | repec.org |

Resistance Profiles against Fungal Species (e.g., Aspergillus fumigatus)

In contrast to its antibacterial effects, the analog 1-(1-Phenylazo)-2-naphthol was found to be ineffective against the fungal species Aspergillus fumigatus. The fungus demonstrated resistance to the compound across all tested concentrations, including the raw, undiluted sample. repec.org This suggests that the compound's mode of action may be specific to bacterial targets and does not extend to this fungal species.

Oxidative Metabolism and Genotoxicity Research

The metabolism of azo dyes is a critical factor in determining their toxicological profile. Oxidative biotransformation often leads to the generation of reactive molecules with the potential for genotoxicity. Research on the parent compound, Sudan I [1-(phenylazo)-2-naphthol], provides a comprehensive model for understanding these processes. nih.gov

Enzymatic Systems Involved in Oxidative Biotransformation (e.g., Cytochrome P450, Peroxidases)

The oxidative metabolism of Sudan I, and by extension its chlorinated derivatives, is primarily catalyzed by two major enzyme families: Cytochrome P450 (CYP) and peroxidases. nih.gov

Cytochrome P450: This superfamily of enzymes, particularly the CYP1A1 isoform, plays a dual role. nih.gov It is involved in both the detoxification of Sudan I through ring-hydroxylation and its bio-activation into genotoxic metabolites. nih.gov The reduction of the azo bond can also be catalyzed by microsomal CYP enzymes, often in conjunction with NADPH-cytochrome P450 reductase. nih.govnih.gov

Peroxidases: Enzymes such as lignin (B12514952) peroxidase and manganese peroxidase can oxidize azo dyes. nih.govnih.gov This process typically involves the generation of a radical cation on the phenolic ring of the dye, initiating its breakdown. nih.gov Peroxidases are key in the metabolic activation of these compounds, particularly in extrahepatic tissues like the bladder. nih.gov

Identification of Reactive Intermediates and DNA Adduct Formation (e.g., 8-(phenylazo)guanine, 4-[(deoxy)guanosin-N(2)-yl]Sudan I)

The enzymatic oxidation of Sudan I leads to the formation of reactive intermediates that can covalently bind to DNA, forming adducts. These adducts are considered a crucial step in the initiation of carcinogenesis. nih.govresearchgate.net

Two primary pathways for DNA adduct formation have been identified for the parent compound Sudan I:

CYP-Mediated Pathway: The oxidation by cytochrome P450 enzymes can cleave the azo bond, leading to the formation of a benzenediazonium cation . This highly reactive electrophile can then attack the N7 and C8 positions of guanine (B1146940) bases in DNA, with the predominant adduct identified as 8-(phenylazo)guanine . nih.gov

Peroxidase-Mediated Pathway: Peroxidases catalyze a one-electron oxidation of the Sudan I molecule, generating a radical species. This radical can then react with the exocyclic amino group (-NH2) of guanine in DNA. nih.govnih.gov This reaction results in the formation of the 4-[(deoxy)guanosin-N(2)-yl]Sudan I adduct. nih.gov

| Enzymatic System | Reactive Intermediate | Resulting DNA Adduct | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP1A1) | Benzenediazonium cation | 8-(phenylazo)guanine | nih.gov |

| Peroxidases | Sudan I radical species | 4-[(deoxy)guanosin-N(2)-yl]Sudan I | nih.gov |

Environmental Behavior and Degradation Studies

Biodegradation Pathways and Microbial Consortia

The biodegradation of azo dyes like 2-Naphthol (B1666908), 1-(p-chlorophenylazo)- often involves the synergistic action of various microorganisms. Fungi and bacteria, in particular, have demonstrated capabilities in breaking down these complex molecules.

Fungal and Bacterial Degradation Processes

Consortia of fungi and bacteria have been shown to be effective in degrading aromatic compounds. For instance, the combination of the fungus Aspergillus niger and the bacterium Bacillus subtilis has been studied for the degradation of 2-naphthol, a core component of the title compound. researchgate.netnih.gov In such a partnership, the fungus often initiates the breakdown of the complex structure, producing metabolites that are then further degraded by the bacteria. researchgate.netnih.gov

Aspergillus niger, a filamentous fungus, is known for its ability to decolorize and degrade various azo dyes. nih.govgsconlinepress.comgsconlinepress.com This capability is often attributed to the secretion of extracellular enzymes like laccases and peroxidases, which can oxidize the dye molecules. nih.govmdpi.com Similarly, Bacillus subtilis, a common soil bacterium, has been identified as an efficient degrader of azo dyes, often utilizing azoreductase enzymes to cleave the characteristic azo bond (-N=N-). nih.govnih.govbiotech-asia.orgresearchgate.net This cleavage is a critical step in the detoxification of azo dyes, as it breaks the chromophore responsible for the color and leads to the formation of aromatic amines. mdpi.comnih.gov

Identification of Microbial Metabolites

While direct studies on the microbial metabolites of 2-Naphthol, 1-(p-chlorophenylazo)- are limited, research on the degradation of its precursor, 2-naphthol, by a consortium of Aspergillus niger and Bacillus subtilis provides valuable insights. In these studies, two primary metabolites have been identified: 1,2-naphthalene-diol and 1,2-naphthoquinone . researchgate.netnih.gov The formation of these compounds suggests a metabolic pathway involving the hydroxylation of the naphthalene (B1677914) ring system. The initial cleavage of the azo bond in 2-Naphthol, 1-(p-chlorophenylazo)- would likely yield 2-naphthol and p-chloroaniline. The subsequent degradation of 2-naphthol would then proceed through the formation of these identified diol and quinone intermediates.

| Metabolite | Parent Compound Studied | Microorganisms |

| 1,2-naphthalene-diol | 2-Naphthol | Aspergillus niger & Bacillus subtilis |

| 1,2-naphthoquinone | 2-Naphthol | Aspergillus niger & Bacillus subtilis |

This table presents microbial metabolites identified from the degradation of 2-naphthol, a structural component of the target compound.

Kinetic Modeling of Biological Degradation Processes

The kinetics of microbial degradation of azo dyes are often described using various mathematical models to understand the rate of substrate utilization and biomass growth. Common models include the Monod, Michaelis-Menten, and first-order kinetics. researchgate.net The selection of an appropriate model depends on the specific conditions of the degradation process, such as the initial dye concentration, microbial species, and environmental factors. For instance, the biokinetics of dye effluent removal by Pseudomonas stutzeri have been shown to follow first-order kinetics with respect to both microbial concentration and the initial chemical oxygen demand (COD). researchgate.net Kinetic analyses of the degradation of 2-naphthol by a coupled system of Aspergillus niger and Bacillus subtilis have revealed a two-phase process, where the initial fungal degradation is followed by bacterial degradation of the resulting metabolites. nih.gov Such models are essential for optimizing bioremediation processes and designing efficient wastewater treatment systems.

Advanced Oxidation Processes (AOPs) for Chemical Degradation

Advanced Oxidation Processes (AOPs) are powerful methods for the chemical degradation of persistent organic pollutants like azo dyes. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize complex organic molecules.

Electro-Fenton and Photocatalytic Degradation Mechanisms

The electro-Fenton process is an electrochemical AOP where hydroxyl radicals are generated through the reaction of electrochemically produced hydrogen peroxide (H₂O₂) with a ferrous iron (Fe²⁺) catalyst. rsc.orgelsevierpure.comresearchgate.net This method is highly effective for the degradation of azo dyes, as the hydroxyl radicals can attack the azo bond and the aromatic rings, leading to the breakdown of the dye molecule. rsc.orgresearchgate.net The efficiency of the electro-Fenton process is influenced by several factors, including current density, pH, and the concentration of the iron catalyst. elsevierpure.com

Photocatalytic degradation is another AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV or visible light, generates electron-hole pairs. mdpi.comnih.govresearchgate.netresearchgate.netacs.orgdeswater.comnih.govnih.govacs.orgrsc.org These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then degrade the dye molecules adsorbed on the catalyst surface. acs.org The effectiveness of photocatalysis is dependent on parameters like pH, catalyst loading, and light intensity. mdpi.comnih.gov

Identification of Chemical Degradation Products

Due to a lack of direct studies on 2-Naphthol, 1-(p-chlorophenylazo)-, research on the degradation of its constituent part, 2-naphthol, via a three-dimensional electro-Fenton system offers insight into potential degradation products. These studies have identified several smaller organic molecules, indicating the breakdown of the naphthalene ring. The identified degradation products include naphthalene , benzoic acid , and phenol . The formation of these compounds suggests that the electro-Fenton process can lead to the significant fragmentation of the parent molecule.

| Degradation Product | Parent Compound Studied | Degradation Method |

| Naphthalene | 2-Naphthol | Electro-Fenton |

| Benzoic acid | 2-Naphthol | Electro-Fenton |

| Phenol | 2-Naphthol | Electro-Fenton |

This table presents chemical degradation products identified from the electro-Fenton treatment of 2-naphthol, a structural component of the target compound.

Environmental Impact Assessment Methodologies

The environmental impact of 2-Naphthol, 1-(p-chlorophenylazo)- is evaluated through various methodologies that simulate environmental conditions to study its degradation and transformation. These studies are crucial for understanding its persistence, potential for bioaccumulation, and the toxicity of its degradation byproducts. Advanced oxidation processes (AOPs), photocatalysis, and biological treatments are common methods employed to investigate the breakdown of this compound.

The degradation of azo dyes like 2-Naphthol, 1-(p-chlorophenylazo)- is often quantified by measuring the decrease in its concentration over time, which can be used to determine degradation rate constants. Mineralization, the complete conversion of the organic molecule to inorganic substances like carbon dioxide, water, and mineral acids, is a key indicator of the effectiveness of a degradation process.

While specific studies on the degradation rates and mineralization of 2-Naphthol, 1-(p-chlorophenylazo)- are not extensively available in the reviewed literature, general principles from related compounds can be inferred. For instance, photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) is a widely studied method for breaking down azo dyes. The process involves the generation of highly reactive hydroxyl radicals that attack the dye molecule. The degradation kinetics often follow pseudo-first-order models rsc.org.

In studies on similar azo dyes, such as Reactive Red 141, heterogeneous Fenton-like oxidation has been shown to achieve significant reductions in Chemical Oxygen Demand (COD), an indicator of the amount of organic pollutants. For example, a 64% decrease in COD was observed for Reactive Red 141 using a UV/H₂O₂ process scispace.com. Ozonation is another effective method, with studies on Congo Red showing up to 67% COD reduction and 90% color removal after specific treatment times researchgate.net. These methodologies could be applied to assess the degradation and mineralization of 2-Naphthol, 1-(p-chlorophenylazo)-.

Table 1: Methodologies for Assessing Degradation and Mineralization of Azo Dyes

| Degradation Method | Monitored Parameters | Typical Findings for Related Azo Dyes |

| **Photocatalysis (e.g., UV/TiO₂) ** | Dye Concentration, Total Organic Carbon (TOC), Chemical Oxygen Demand (COD) | Follows pseudo-first-order kinetics; can lead to complete mineralization. |

| Fenton/Photo-Fenton Oxidation | Dye Concentration, COD, TOC, Formation of intermediates | High COD and TOC removal efficiencies. |

| Ozonation | Color Removal, COD, TOC, Formation of inorganic ions | Rapid decolorization and partial to complete mineralization. |

| Biodegradation | Dye Concentration, Metabolite Identification, TOC | Reductive cleavage of the azo bond under anaerobic conditions, followed by aerobic degradation of aromatic amines. |

A critical aspect of degradation studies is the identification and assessment of the persistence of intermediate metabolites, which can sometimes be more toxic than the parent compound. The degradation of 2-Naphthol, 1-(p-chlorophenylazo)- is expected to proceed via the cleavage of the azo bond (-N=N-), a characteristic feature of azo dyes. This reductive cleavage would likely result in the formation of two primary aromatic amines: 4-chloroaniline (B138754) and 1-amino-2-naphthol.

Further degradation of these intermediates is crucial for complete detoxification. Studies on the biodegradation of 2-naphthol, a structural component of the target molecule, have identified metabolites such as 1,2-dihydroxynaphthalene, which can be further degraded mdpi.com. The degradation pathway of the chlorinated aromatic amine portion is also of significant environmental concern. For instance, the degradation of p-chlorophenol, a related chlorinated aromatic compound, has been studied using advanced oxidation processes, which can lead to its mineralization rsc.org.

The identification of these metabolites is typically carried out using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Understanding the formation and persistence of these intermediates is essential for a comprehensive environmental risk assessment.

Table 2: Potential Degradation Metabolites of 2-Naphthol, 1-(p-chlorophenylazo)-

| Parent Compound | Potential Primary Metabolites | Potential Secondary Metabolites | Analytical Techniques |

| 2-Naphthol, 1-(p-chlorophenylazo)- | 4-chloroaniline, 1-amino-2-naphthol | 1,2-dihydroxynaphthalene, further oxidized and chlorinated aromatic compounds | HPLC, GC-MS, LC-MS |

Future Research Trajectories and Interdisciplinary Prospects

Exploration of Novel Synthetic Routes and Catalyst Development

The traditional synthesis of azo dyes, including 2-Naphthol (B1666908), 1-(p-chlorophenylazo)-, involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an activated aromatic compound like β-naphthol. rsc.orgnih.gov This conventional method often requires low temperatures, strong acids, and can result in unstable diazonium salts and modest yields. rsc.org

Future research is geared towards developing more efficient, environmentally friendly, and cost-effective synthetic strategies. Key areas of exploration include:

Green Synthesis Approaches: Researchers are investigating solvent-free methods, such as grinding techniques, to synthesize azo dyes. rsc.orgresearchgate.net These methods aim to reduce the use of toxic solvents and energy consumption. rsc.orgrsc.org The use of Brønsted acidic ionic liquids as promoters in the diazo coupling reaction is another promising green alternative. researchgate.net

Novel Catalysts: The development of innovative catalysts is crucial for improving reaction efficiency and selectivity. mdpi.com For instance, sulfonic acid functionalized magnetic Fe3O4 nanoparticles have been successfully used as a recyclable catalyst in the solvent-free synthesis of azo dyes. rsc.orgrsc.org Other areas of investigation include the use of molecular iodine as an inexpensive catalyst for the formation of the azo group and the application of copper-cerium oxide nanoparticles for the direct oxidation of anilines. mdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the physicochemical properties of 2-Naphthol, 1-(p-chlorophenylazo)- is fundamental for its application and for predicting its behavior in various systems. While standard techniques like UV-Vis, IR, and NMR spectroscopy are routinely used to characterize this compound, future research will likely employ more advanced methods. repec.orgijpsjournal.com

| Technique | Information Gained |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms and molecules in a crystal, offering definitive structural information. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Enables accurate determination of the molecular formula and aids in the identification of impurities and degradation products. |

| Advanced NMR Techniques (e.g., 2D NMR) | Allows for more detailed structural elucidation by revealing correlations between different nuclei within the molecule. |

| Computational Modeling (DFT) | Complements experimental data by predicting molecular geometry, electronic properties, and spectroscopic signatures. pnas.org |

These advanced techniques will provide a more comprehensive picture of the compound's structure, including tautomeric forms like the azo-hydrazone equilibrium, which can significantly influence its properties and reactivity. nih.gov

Deeper Dive into Structure-Activity Relationships in Biological Contexts

Azo compounds are known to exhibit a wide range of biological activities, and 2-Naphthol, 1-(p-chlorophenylazo)- is no exception. ontosight.aisphinxsai.com Understanding the relationship between its chemical structure and biological effects is a critical area of future research.

Antimicrobial and Antifungal Properties: Studies have shown that some azo dyes possess antimicrobial and antifungal properties. repec.orgrsc.org Future investigations will likely focus on elucidating the specific structural features of 2-Naphthol, 1-(p-chlorophenylazo)- that contribute to these activities. This could involve synthesizing and testing a series of analogues with systematic structural modifications to identify key pharmacophores.

Anticancer and Antiviral Potential: The potential of azo compounds as anticancer and antiviral agents is an active area of research. rsc.orgresearchgate.net Quantitative structure-activity relationship (QSAR) studies can be employed to correlate specific molecular descriptors with biological activity, guiding the design of more potent and selective therapeutic agents. nih.gov

Enzyme Inhibition and Receptor Binding: Investigating the interaction of 2-Naphthol, 1-(p-chlorophenylazo)- with specific enzymes and cellular receptors can provide insights into its mechanism of action. researchgate.net Molecular docking studies can be used to predict binding modes and affinities, helping to identify potential biological targets. researchgate.net

Innovative Applications in Emerging Technologies

The unique photophysical properties of azo dyes make them attractive candidates for a variety of emerging technologies. researchgate.net

Organic Electronics: Azo compounds are being explored for their potential use in organic electrode materials for batteries. pnas.org The reversible redox chemistry of the azo group makes it a promising active site for energy storage applications. pnas.org

Sensors: The color of azo dyes can be sensitive to changes in their chemical environment, such as pH or the presence of specific metal ions. This property can be harnessed to develop chemical sensors for environmental monitoring or industrial process control.

Non-linear Optics: The extended π-conjugated system in azo dyes can give rise to significant non-linear optical properties, making them potentially useful in applications like optical switching and data storage.

Sustainable Chemistry and Environmental Remediation Strategies for Azo Compounds

The widespread use of azo dyes has raised environmental concerns due to their potential persistence and the toxicity of their degradation products. nih.govmdpi.com Therefore, developing sustainable practices and effective remediation strategies is of paramount importance.

Biodegradation: Research into the microbial degradation of azo dyes is crucial for developing bioremediation strategies. nih.govnih.gov This involves identifying and characterizing microorganisms and their enzymes, such as azoreductases, that can break down the azo linkage. nih.gov

Advanced Oxidation Processes: Photocatalysis using materials like titanium dioxide is a promising method for the degradation of azo dyes in wastewater. envirotecmagazine.comacs.org Future research will focus on developing more efficient photocatalysts that can operate under visible light and on optimizing reactor design. acs.org

Adsorption: The use of low-cost adsorbents derived from bio-based materials is being explored for the removal of azo dyes from effluents. mdpi.com Investigating the adsorption mechanisms and optimizing the adsorbent properties will be key to developing practical and economical water treatment solutions.

Q & A

Q. How can the synthesis of 1-(p-chlorophenylazo)-2-naphthol be optimized to minimize contamination by 2-naphthol?

Methodological Answer:

- Key Variables : Control reaction temperature during diazotization (≤10°C) to prevent decomposition of the diazonium salt .

- Purification Steps : Use hot water washes to dissolve residual 2-naphthol, which is highly soluble at elevated temperatures .

- Quality Control : Monitor purity via thin-layer chromatography (TLC) with 2-naphthol as a reference standard .

- Alternative Protocol : Replace ether extraction with vacuum distillation under controlled pressure (40–50°C bath temperature) to reduce contamination .

Q. What spectroscopic methods are suitable for characterizing 1-(p-chlorophenylazo)-2-naphthol?

Methodological Answer:

- UV-Vis Spectroscopy : Measure absorbance at λ ~520 nm (borax buffer, pH 9.2) for zinc chelate complexes, which is characteristic of azo-naphthol derivatives .

- FTIR Analysis : Identify tautomeric forms (azo vs. hydrazone) via O–H and N=N stretching frequencies .

- Solid-State NMR : Use NMR to study proton transfer dynamics between tautomers, even in crystalline phases .

Q. How does pH influence the chelation efficiency of 1-(p-chlorophenylazo)-2-naphthol with metal ions?

Methodological Answer:

- Optimal pH Range : 7.2–8.5 for terbium(III) and copper(II) complexation, as determined by spectrophotometric titrations in 40% ethanol .

- Buffer Selection : Use borax (pH 9.2) or ammonium acetate (pH 5–6) buffers to stabilize the hydrazone form, which enhances metal-binding affinity .

Advanced Research Questions

Q. How does tautomerism affect the reactivity and analytical applications of 1-(p-chlorophenylazo)-2-naphthol?

Methodological Answer:

- Tautomeric Equilibrium : Use variable-temperature NMR to quantify azo ↔ hydrazone ratios in solution and solid states .

- Impact on Metal Binding : The hydrazone form (enol) exhibits higher affinity for transition metals (e.g., Cu, Pb) due to its conjugated π-system .

- X-Ray Crystallography : Resolve crystal structures (monoclinic, space group C2/c) to correlate tautomeric dominance with lattice packing effects .

Q. How can 1-(p-chlorophenylazo)-2-naphthol be functionalized for selective metal ion preconcentration?

Methodological Answer:

- Surface Immobilization : Anchor the compound onto SiO nanoparticles via silanol groups; optimize ligand density using BET surface area analysis .

- Selectivity Tuning : Introduce sulfonic acid groups (e.g., via sulfonation) to enhance selectivity for lanthanides (e.g., Tb) in the presence of competing ions .

- Preconcentration Protocol : Load functionalized nanoparticles into Amberlite XAD-2 columns; elute with 1 M HNO and quantify via EDXRF or ICP-MS .

Q. What computational approaches can predict the nonlinear optical properties of 1-(p-chlorophenylazo)-2-naphthol derivatives?

Methodological Answer:

- DFT Calculations : Model third-order nonlinear susceptibility () using Gaussian09 with B3LYP/6-311++G(d,p) basis sets .

- Z-Scan Technique : Experimentally validate predicted nonlinear absorption coefficients (β ~10 m/W) at 532 nm .

Data Contradiction Analysis

Q. Conflicting reports on the optimal pH for copper(II) chelation: How to resolve discrepancies?

Resolution Strategy:

- Source Evaluation : Studies using micellar systems (e.g., CTAB) report lower optimal pH (5–6) due to surfactant-induced stabilization of the azo form .

- Buffer Interference : Borate buffers (pH 9.2) may artificially enhance stability of the hydrazone form, shifting apparent optimal pH .

- Standardization : Replicate experiments using identical matrices (e.g., 40% ethanol) and chelator-to-metal ratios .

Toxicity and Environmental Impact

Q. What are the mutagenic and ecological risks associated with 1-(p-chlorophenylazo)-2-naphthol?

Methodological Answer:

- Acute Toxicity : LD >5,000 mg/kg (oral, rat); handle with standard PPE (gloves, goggles) to avoid eye irritation .

- Environmental Fate : No ecotoxicity data available; recommend OECD 301 biodegradability testing and QSAR modeling for risk assessment .

- Decomposition : Thermal degradation releases NO; use scrubbers during high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.